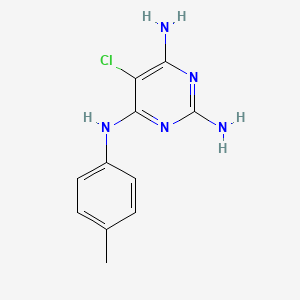
5-chloro-4-N-(4-methylphenyl)pyrimidine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-chloro-4-N-(4-methylphenyl)pyrimidine-2,4,6-triamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 5-chloro-2,4,6-trifluoropyrimidine with primary or secondary amines in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in acetonitrile at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
5-chloro-4-N-(4-methylphenyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include primary and secondary amines, bases like DIPEA, and solvents such as acetonitrile.
Applications De Recherche Scientifique
5-chloro-4-N-(4-methylphenyl)pyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology and Medicine: Pyrimidine derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-4-N-(4-methylphenyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. Pyrimidine derivatives often act by inhibiting enzymes or interfering with DNA synthesis . The exact molecular pathways and targets for this compound would require further experimental validation.
Comparaison Avec Des Composés Similaires
5-chloro-4-N-(4-methylphenyl)pyrimidine-2,4,6-triamine can be compared with other pyrimidine derivatives such as:
5-chloro-2,4,6-trifluoropyrimidine: Used as a scaffold for synthesizing polyfunctional pyrimidine systems.
Piritrexim: A synthetic antifolate with antiparasitic, anti-psoriatic, and antitumor properties.
Imatinib: A pyrimidine-based drug used for treating leukemia.
Propriétés
Numéro CAS |
71552-26-6 |
|---|---|
Formule moléculaire |
C11H12ClN5 |
Poids moléculaire |
249.70 g/mol |
Nom IUPAC |
5-chloro-4-N-(4-methylphenyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H12ClN5/c1-6-2-4-7(5-3-6)15-10-8(12)9(13)16-11(14)17-10/h2-5H,1H3,(H5,13,14,15,16,17) |
Clé InChI |
JSLFGFVEHUMYTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2Cl)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















